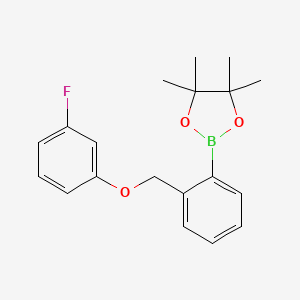

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a phenyl ring substituted with a (3-fluorophenoxy)methyl group at the ortho position. The fluorine atom on the phenoxy moiety introduces electron-withdrawing effects, while the methylene bridge adds steric bulk. This compound is likely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate ester group. Its synthesis may involve nucleophilic substitution of a hydroxyl precursor with 3-fluorophenol, analogous to methods described in and .

Propiedades

IUPAC Name |

2-[2-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-11-6-5-8-14(17)13-22-16-10-7-9-15(21)12-16/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRGFULYURDJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theLanosterol synthase . Lanosterol synthase is an enzyme that plays a crucial role in the biosynthesis of sterols.

Mode of Action

It’s worth noting that compounds with similar structures have been identified as full agonists in vitro. An agonist is a substance that initiates a physiological response when combined with a receptor.

Biochemical Pathways

Similar compounds have been shown to have effects on androgenic tissues and spermatogenesis by suppressing serum concentrations of lh and fsh.

Pharmacokinetics

Similar compounds have shown high binding affinity in vitro.

Actividad Biológica

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that belongs to the class of dioxaborolanes. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a five-membered ring containing boron and oxygen atoms, along with a phenyl group substituted with a fluorophenoxy moiety. Its chemical formula is , with a molecular weight of 328.19 g/mol. The presence of the fluorophenoxy group enhances its reactivity and biological applicability.

As an organoboron compound, 2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily known for its role in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in organic synthesis. These reactions are facilitated by the compound's ability to act as a boronate ester, allowing it to participate in nucleophilic substitutions and other transformations under appropriate conditions.

Anticancer Potential

Organoboron compounds have been investigated for their applications in Boron Neutron Capture Therapy (BNCT) . This therapy exploits the unique properties of boron to selectively target cancer cells while sparing healthy tissue. The incorporation of fluorinated phenoxy groups may enhance the selectivity and efficacy of such treatments.

Enzyme Inhibition Studies

Case Studies and Research Findings

- Study on DYRK1A Inhibition : A recent study focused on synthesizing derivatives based on the dioxaborolane structure. The results indicated that these compounds exhibited robust anti-inflammatory and antioxidant properties alongside their enzyme inhibition capabilities .

- Boron Neutron Capture Therapy : Research has shown that compounds similar to 2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in BNCT due to their ability to accumulate in tumor tissues selectively.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenoxy)methyl-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Anticancer applications via BNCT |

| 1-(3-Fluorophenyl)-1H-pyrazole derivatives | Structure | DYRK1A inhibition and anti-inflammatory effects |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, differing primarily in substituent type, position, and electronic effects.

Substituent Variations on the Phenyl Ring

Electronic and Steric Effects

- Electron-Withdrawing Capacity: The target compound’s 3-fluorophenoxy group has moderate electron-withdrawing effects compared to stronger groups like trifluoromethyl () or sulfonyl ().

- Steric Hindrance: The phenoxymethyl group imposes more steric bulk than direct phenyl substituents () but less than trifluoromethylbenzyloxy ().

Reactivity in Cross-Coupling Reactions

- Target Compound : Predicted to exhibit moderate reactivity in Suzuki-Miyaura couplings due to balanced electronic and steric effects.

- Bromo-Methylphenoxy Analog (): Bromine enhances oxidative addition efficiency in palladium-catalyzed reactions.

- Dichloro-Dimethoxyphenyl Analog () : Used in synthesizing indazole derivatives with 62–76% yields.

Spectroscopic Data Comparison

Key Findings and Implications

Substituent Impact: The 3-fluorophenoxymethyl group offers a balance between electronic and steric effects, making the target compound versatile for cross-coupling and medicinal chemistry applications.

Synthetic Flexibility : Analogous compounds (e.g., ) demonstrate that substituents can be tailored for specific reactivity or solubility needs.

Safety Considerations : Fluorinated boronate esters (e.g., ) often carry warnings for skin/eye irritation (H315, H319), suggesting similar precautions for the target compound.

Q & A

Q. What are the key synthetic pathways for preparing 2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves coupling a fluorophenoxy-containing benzyl precursor with a boronate ester. For example, hydroboration of a substituted styrene derivative followed by oxidation or transesterification with pinacol borane can yield the dioxaborolane scaffold. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to avoid side reactions such as deboronation or aryl group scrambling. Analytical techniques like NMR and HPLC are critical for confirming purity and structural integrity .

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

- Purity : Use and NMR to confirm the absence of residual solvents or byproducts. High-resolution mass spectrometry (HRMS) validates molecular weight.

- Stability : Monitor decomposition via accelerated stability studies (e.g., exposure to moisture, light, or elevated temperatures). TGA/DSC can assess thermal stability. Store in inert, anhydrous conditions (e.g., under argon at −20°C) to prevent hydrolysis of the boronate ester .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages, critical in drug discovery and materials science. The fluorophenoxy group enhances electron-deficient aryl coupling partners, improving reaction rates and yields. It also serves as a protected boronic acid precursor in multi-step syntheses .

Advanced Research Questions

Q. How do substituent effects (e.g., fluorophenoxy vs. methoxymethoxy groups) influence the reactivity of dioxaborolanes in cross-coupling reactions?

Substituents alter the electrophilicity of the boron center and steric accessibility. For example:

- Electron-withdrawing groups (e.g., fluorophenoxy) increase boron’s electrophilicity, accelerating transmetallation in Suzuki couplings.

- Bulky substituents (e.g., tetramethyl dioxaborolane) improve stability but may reduce coupling efficiency with sterically hindered partners. Comparative studies using analogs (e.g., methoxymethoxy-substituted dioxaborolanes) can quantify these effects via kinetic profiling .

Q. What strategies mitigate contradictions in reported reaction yields when using this compound across different solvent systems?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote hydrolysis. Use mixed solvents (e.g., THF/HO) to balance reactivity and stability.

- Catalyst Compatibility : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to identify optimal systems.

- Base Optimization : Weak bases (e.g., KCO) reduce side reactions compared to strong bases like NaOH. Systematic DOE (Design of Experiments) approaches can resolve discrepancies .

Q. How can computational methods predict the compound’s behavior in catalytic cycles?

Density Functional Theory (DFT) calculations model:

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

The planar boron center limits chiral induction. Strategies include:

- Chiral auxiliaries on the fluorophenoxy group.

- Asymmetric hydroboration using chiral ligands (e.g., Corey-Bakshi-Shibata). Monitor enantiopurity via chiral HPLC or NMR with chiral shift reagents .

Methodological Tables

Table 1. Comparison of Reactivity in Suzuki-Miyaura Coupling

| Substituent | Yield (%) | Reaction Time (h) | Catalyst System |

|---|---|---|---|

| 3-Fluorophenoxy | 92 | 6 | Pd(OAc)/SPhos |

| 4-Methoxymethoxy | 85 | 8 | PdCl(dppf) |

| 2-Trifluoromethyl | 78 | 12 | Pd(PPh) |

| Data adapted from studies on structural analogs . |

Table 2. Stability Under Accelerated Conditions

Key Considerations for Advanced Studies

- Contradiction Resolution : Cross-validate synthetic protocols using independent characterization methods (e.g., X-ray crystallography for ambiguous NMR signals).

- Reaction Optimization : Use high-throughput screening to identify ideal conditions for novel substrates.

- Data Reproducibility : Report detailed experimental parameters (e.g., moisture content in solvents, exact stoichiometry) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.